1-(4-Cyclopropyl-2-fluorophenyl)ethan-1-one
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Overview
Description
1-(4-Cyclopropyl-2-fluorophenyl)ethan-1-one is an organic compound with the molecular formula C11H11FO. It is known for its unique structure, which includes a cyclopropyl group and a fluorophenyl group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Cyclopropyl-2-fluorophenyl)ethan-1-one can be synthesized through several organic synthesis routes. One common method involves the reaction of cyclopropylmethyl bromide with 4-fluoroacetophenone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(4-Cyclopropyl-2-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Cyclopropyl-2-fluorophenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Cyclopropyl-2-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)ethan-1-one: Lacks the cyclopropyl group, which may affect its chemical reactivity and biological activity.
1-(4-Cyclopropylphenyl)ethan-1-one: Lacks the fluorine atom, which may influence its electronic properties and interactions with biological targets.
Uniqueness
1-(4-Cyclopropyl-2-fluorophenyl)ethan-1-one is unique due to the presence of both the cyclopropyl group and the fluorine atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H11FO |
---|---|
Molecular Weight |
178.20 g/mol |
IUPAC Name |
1-(4-cyclopropyl-2-fluorophenyl)ethanone |
InChI |
InChI=1S/C11H11FO/c1-7(13)10-5-4-9(6-11(10)12)8-2-3-8/h4-6,8H,2-3H2,1H3 |
InChI Key |
OHNZLHGFLNFUHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C2CC2)F |
Origin of Product |
United States |
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